Home > Products > Screening Compounds P25300 > Frovatriptan succinate
Frovatriptan succinate - 158930-17-7

Frovatriptan succinate

Catalog Number: EVT-305059
CAS Number: 158930-17-7
Molecular Formula: C18H23N3O5
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Frovatriptan succinate is a synthetic compound classified as a tryptamine derivative. [] It is primarily recognized for its role as a selective agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D. [, ] In scientific research, frovatriptan succinate serves as a valuable tool for investigating the physiological and pharmacological roles of these serotonin receptor subtypes.

Rizatriptan Benzoate

Compound Description: Rizatriptan benzoate is another triptan medication commonly used for the management of migraine headaches. Similar to frovatriptan succinate, rizatriptan benzoate exerts its therapeutic effect by activating the serotonin 5-HT signaling pathway [].

Frovatriptan Succinate Monohydrate

Compound Description: Frovatriptan succinate monohydrate is a specific form of frovatriptan succinate that contains one molecule of water in its crystal structure. This hydrated form is commonly used in pharmaceutical formulations due to its favorable stability and solubility properties [, , , ].

Relevance: Frovatriptan succinate monohydrate represents the most common form of frovatriptan succinate used in pharmaceutical preparations. It is the specific form investigated in studies exploring the stability, characterization, and analytical methods for quantifying frovatriptan succinate [, , , ].

S-enantiomer of Frovatriptan Succinate

Relevance: The development of a chiral HPLC method in [] allowed for the separation and detection of both the R-(+) enantiomer (frovatriptan succinate) and the S-enantiomer. This separation is crucial for understanding the specific pharmacological activity and potential side effects associated with each enantiomer, ultimately ensuring the safety and efficacy of the drug.

Source and Classification

Frovatriptan was developed by Vernalis for the management of migraine headaches, particularly those associated with menstrual cycles. It selectively targets the 5-hydroxytryptamine receptor subtypes 1B and 1D, which are involved in the vasoconstriction of cranial blood vessels .

Synthesis Analysis

The synthesis of frovatriptan succinate involves several key steps:

  1. Formation of Tetrahydrocarbazole Ring: This is achieved through Fischer Indole synthesis, where 4-cyanophenylhydrazine hydrochloride reacts with 4-benzyloxy-cyclohexanone in acetic acid to yield 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole .
  2. Reduction Steps: The cyano group is reduced using sodium sulfite or dithionite to form the corresponding amine derivative .
  3. Carboxamide Formation: The resulting amine undergoes acylation with a suitable carboxylic acid to form the carboxamide intermediate.
  4. Salt Formation: Finally, the free base of frovatriptan can be converted into its succinate salt by reacting it with succinic acid under controlled conditions to yield frovatriptan succinate monohydrate .

These processes are designed to maximize yield and purity while minimizing impurities and degradation products.

Molecular Structure Analysis

Frovatriptan succinate monohydrate possesses a complex molecular structure characterized by multiple functional groups:

  • Core Structure: The compound features a tetrahydrocarbazole backbone, which is essential for its biological activity.
  • Functional Groups: It contains a methylamino group and a carboxamide group, contributing to its interaction with serotonin receptors.
  • Hydration: The presence of water molecules in its crystalline form (monohydrate) affects its solubility and stability .

The structural representation can be described using various notations:

  • IUPAC Name: (3R)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide butanedioic acid hydrate.
  • SMILES Notation: O.OC(=O)CCC(O)=O.CN[C@@H]1CCC2=C(C1)C1=C(N2)C=CC(=C1)C(N)=O .
Chemical Reactions Analysis

Frovatriptan succinate participates in several chemical reactions relevant to its pharmacological activity:

  • Acid-Base Reactions: As a salt, it can dissociate into its constituent ions in solution, affecting its bioavailability.
  • Metabolic Reactions: In vivo, it undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological activities .

The compound's stability and reactivity are influenced by factors such as pH and temperature during storage and formulation.

Mechanism of Action

Frovatriptan acts primarily as an agonist at the 5-hydroxytryptamine receptor subtypes 1B and 1D:

  • Vasoconstriction: By binding to these receptors located on cranial blood vessels, it induces vasoconstriction, counteracting the vasodilation associated with migraine attacks.
  • Inhibition of Neuropeptide Release: Frovatriptan also inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide from trigeminal neurons, further alleviating migraine symptoms .

The pharmacokinetic profile shows that after administration, frovatriptan has a half-life of approximately 26 hours and is primarily eliminated through hepatic metabolism .

Physical and Chemical Properties Analysis

Frovatriptan succinate monohydrate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white powder.
  • Solubility: The compound is soluble in water (0.123 mg/mL), which facilitates its formulation into oral dosage forms .
  • Stability: The monohydrate form enhances stability compared to anhydrous forms under certain conditions.

Key parameters include:

  • Molecular Weight: 379.4 g/mol
  • pKa Values: Strongest acidic pKa is around 14.54; strongest basic pKa is about 10.42 .
Applications

Frovatriptan succinate monohydrate is primarily used in clinical settings for:

  • Migraine Treatment: It is effective for acute treatment of migraine attacks and has been shown to be particularly beneficial for menstrual-related migraines.
  • Pharmaceutical Formulations: Research has explored innovative delivery systems such as sublingual films to enhance bioavailability and rapid onset of action .

Additionally, ongoing studies continue to evaluate its efficacy in various formulations aimed at improving patient compliance and therapeutic outcomes.

Properties

CAS Number

158930-17-7

Product Name

Frovatriptan Succinate monohydrate

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N

SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.